An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-formyl-3-nitrobenzoate
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-formyl-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-formyl-3-nitrobenzoate, a key intermediate in various synthetic applications. This document details the chemical and physical properties, outlines a probable synthetic pathway, and presents the expected characterization data for this compound. Due to the limited availability of a specific, detailed experimental protocol in publicly accessible literature, this guide provides a generalized procedure based on established chemical transformations. Furthermore, this guide presents compiled quantitative data and visualizations to aid researchers in their understanding and utilization of this compound.
Chemical and Physical Properties
Methyl 4-formyl-3-nitrobenzoate is a solid organic compound with the molecular formula C₉H₇NO₅.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₅ | [1][2] |
| Molecular Weight | 209.16 g/mol | [3] |
| CAS Number | 153813-69-5 | |
| Appearance | White to Orange to Green powder to crystal | [4] |
| Melting Point | 62-66 °C (lit.) | |
| Linear Formula | H₃COCOC₆H₃(NO₂)CHO |
Synthesis
Proposed Synthetic Pathway: Nitration of Methyl 4-formylbenzoate
The synthesis of Methyl 4-formyl-3-nitrobenzoate can be logically achieved through the nitration of methyl 4-formylbenzoate. The formyl (-CHO) and methyl ester (-COOCH₃) groups are meta-directing deactivators. However, the formyl group is more deactivating than the methyl ester. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the position meta to the formyl group and ortho to the methyl ester group.
Caption: Proposed synthesis of Methyl 4-formyl-3-nitrobenzoate.
General Experimental Protocol (Based on Nitration of Methyl Benzoate)
This protocol is a generalized procedure adapted from the well-established nitration of methyl benzoate and should be optimized for the specific substrate, methyl 4-formylbenzoate.[5][6][7]
Materials:
-
Methyl 4-formylbenzoate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Cold Water
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Ice-cold Methanol
-
Dichloromethane (for IR)
-
Deuterated Chloroform (CDCl₃) (for NMR)
Procedure:
-
In a flask, cool a specific amount of concentrated sulfuric acid in an ice-water bath.
-
Slowly add a measured quantity of methyl 4-formylbenzoate to the cooled sulfuric acid while stirring.
-
In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of methyl 4-formylbenzoate in sulfuric acid over a period of approximately 15 minutes, ensuring the reaction temperature is maintained below 15°C.[6]
-
After the addition is complete, allow the reaction mixture to stand at room temperature for about 15 minutes with continued stirring.[5]
-
Pour the reaction mixture onto crushed ice. The crude product should precipitate as a solid.
-
Isolate the solid product by vacuum filtration and wash it with cold water, followed by a wash with ice-cold methanol to remove impurities.[5][6]
-
Further purification can be achieved by recrystallization from a suitable solvent, such as methanol.[5]
Safety Precautions:
-
Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).
-
The nitration reaction is exothermic and requires careful temperature control to prevent the formation of byproducts.
Characterization
The characterization of the synthesized Methyl 4-formyl-3-nitrobenzoate is crucial to confirm its identity and purity. The following are the expected analytical data.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (δ 7.5-9.0 ppm). A singlet for the methyl ester protons will be observed around δ 3.9-4.0 ppm. A singlet for the aldehyde proton will be present at a significantly downfield shift (δ 10.0-10.5 ppm). |
| ¹³C NMR | The carbonyl carbons of the ester and aldehyde will appear at the most downfield shifts (δ 160-190 ppm). Aromatic carbons will be observed in the range of δ 120-150 ppm. The methyl carbon of the ester will be seen at a more upfield position (δ 50-55 ppm). |
| IR Spectroscopy | Characteristic peaks for the C=O stretching of the ester (around 1720-1740 cm⁻¹), C=O stretching of the aldehyde (around 1700-1720 cm⁻¹), and asymmetric and symmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹ respectively) are expected. |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of 209.16 g/mol would be expected. |
Experimental Workflow for Characterization
Caption: General workflow for the purification and characterization of Methyl 4-formyl-3-nitrobenzoate.
Applications in Drug Development and Research
Nitro-substituted aromatic compounds are important precursors in the synthesis of various pharmaceuticals and bioactive molecules. The presence of the nitro group allows for its reduction to an amino group, which can then be further functionalized. The formyl and ester groups also provide reactive sites for a variety of chemical transformations, making Methyl 4-formyl-3-nitrobenzoate a versatile building block in medicinal chemistry and organic synthesis.
Conclusion
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]
- 2. scbt.com [scbt.com]
- 3. Methyl 4-formyl-3-nitrobenzoate | C9H7NO5 | CID 3457222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-Formyl-3-nitrobenzoate | 153813-69-5 | TCI AMERICA [tcichemicals.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. southalabama.edu [southalabama.edu]
